1,10-Phenanthroline hydrate

Catalog No.
S563981
CAS No.
5144-89-8
M.F
C12H8N2.H2O
C12H10N2O
M. Wt
198.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,10-Phenanthroline hydrate

CAS Number

5144-89-8

Product Name

1,10-Phenanthroline hydrate

IUPAC Name

1,10-phenanthroline;hydrate

Molecular Formula

C12H8N2.H2O
C12H10N2O

Molecular Weight

198.22 g/mol

InChI

InChI=1S/C12H8N2.H2O/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h1-8H;1H2

InChI Key

PPQJCISYYXZCAE-UHFFFAOYSA-N

SMILES

Array

solubility

less than 0.1 mg/mL at 70 °F (NTP, 1992)

Synonyms

(OP)2Cu(I), 1,10-phenanthroline, 1,10-phenanthroline hydrate, 1,10-phenanthroline hydrochoride, 1,10-phenanthroline monohydrochoride, 1,10-phenanthroline monoperchlorate, 1,10-phenanthroline, zinc salt, 5,6-dihydro-1,10-phenanthroline, copper phenanthroline, O-PHE, o-phenanthroline

Canonical SMILES

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.O

The exact mass of the compound 1,10-Phenanthroline monohydrate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 0.1 mg/ml at 70° f (ntp, 1992). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 3-Ring - Phenanthrolines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,10-Phenanthroline is a heterocyclic organic compound widely utilized as a bidentate N-donor ligand in coordination chemistry and analytical science. The commercially available form is typically the monohydrate (C12H8N2·H2O), a stable crystalline solid. Its primary, procurement-relevant functions are as a highly sensitive chromogenic reagent for the spectrophotometric determination of metal ions, particularly iron(II), and as a redox indicator (as the iron complex, Ferroin). The presence of a water molecule in its crystal lattice is a critical structural feature that directly influences its physical properties and stability, making it the thermodynamically preferred form under ambient storage and production conditions.

Substituting 1,10-phenanthroline hydrate with its anhydrous counterpart (CAS 66-71-7) based on molecular weight equivalence is a common procurement error that leads to process failures. The hydrate form is the thermodynamically stable solid under typical ambient humidity (>16% RH) and its water of hydration is integral to the crystal structure, forming a stabilizing hydrogen-bonded network. This structural water dictates key handling and processing parameters, most notably aqueous solubility, which is significantly lower for the anhydrous form. Attempting to use the anhydrous form in protocols developed for the hydrate can result in incomplete dissolution and inaccurate reagent concentrations, particularly in aqueous-based analytical methods for trace metal determination. Furthermore, the hydrate's defined dehydration temperature profile is a critical process parameter, distinct from the melting point of the anhydrous solid, making them thermally non-equivalent in synthesis applications.

Superior Handling and Storage Stability Under Ambient Conditions

1,10-Phenanthroline monohydrate is the thermodynamically most stable solid form under typical ambient relative humidity (RH). The anhydrous form (AH I°) is unstable at ambient conditions and readily transforms to the hydrate at RH > 16%. The hydrate itself is stable up to high humidity levels, only beginning to deliquesce above 80% RH. In contrast, the anhydrous solid must be stored under desiccated conditions (e.g., over P2O5 at 0% RH) to prevent conversion back to the hydrate, which can complete within 10 minutes at 25% RH. This makes the hydrate form significantly more robust for routine laboratory weighing, handling, and storage without the need for specialized dry environments.

Evidence DimensionSolid Form Stability vs. Relative Humidity (RH) at 25 °C
Target Compound DataStable from 1% to 80% RH. Thermodynamically preferred form at RH > 16%.
Comparator Or BaselineAnhydrous 1,10-Phenanthroline: Unstable, transforms to hydrate at RH > 16%. Complete transformation can occur in <10 minutes at 25% RH.
Quantified DifferenceThe hydrate possesses a broad stability window (>79% RH range), whereas the anhydrous form is only stable in a narrow range (<16% RH).
ConditionsGravimetric moisture sorption/desorption experiments at 25 °C.

Procuring the hydrate form minimizes the risk of material inconsistency due to moisture uptake, ensuring more reliable and reproducible weighing and solution preparation.

Defined Thermal Behavior: Predictable Dehydration for Controlled Synthesis

The hydrate form exhibits a distinct, multi-stage thermal decomposition profile, which is a critical process parameter. Differential Scanning Calorimetry (DSC) shows a eutectic event between the hydrate and anhydrous form I (AH I°) at 92.3 °C, followed by the melting of the resulting AH I° at 117.8 °C. This contrasts with the direct melting of pure anhydrous 1,10-phenanthroline at 117 °C. The gradual loss of water begins at temperatures as low as 25-50 °C, but complete dehydration before the eutectic melt is difficult to achieve, with the dehydration rate being dependent on heating rate and atmospheric conditions. This predictable dehydration behavior allows the hydrate to be used as a precursor where in-situ generation of the anhydrous form or the controlled release of water is required for a specific synthesis, such as in hydrothermal methods.

Evidence DimensionThermal Transition Temperatures (°C)
Target Compound DataEutectic melt (Hydrate + Anhydrous I°) at 92.3 °C; Dehydration begins ~50 °C.
Comparator Or BaselineAnhydrous 1,10-Phenanthroline: Melts at 117 °C.
Quantified DifferenceA ~25 °C lower primary thermal event (eutectic vs. melting) and a complex dehydration profile instead of a simple melt.
ConditionsDifferential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

For thermal-driven processes, selecting the hydrate provides a lower temperature transition point and a source of water, which can be critical for controlling reaction pathways and final product morphology.

Superior Sensitivity in Iron Determination Over Substituted Analogs

In the colorimetric determination of ferrous iron, the complex formed with 1,10-phenanthroline ([Fe(phen)3]2+) exhibits a molar absorptivity (ε) of 11,100 L·mol⁻¹·cm⁻¹ at its λmax of 508 nm. This provides high sensitivity for trace iron analysis in aqueous solutions. While substituted analogs like bathophenanthroline (4,7-diphenyl-1,10-phenanthroline) can offer even higher sensitivity (ε = 22,400 L·mol⁻¹·cm⁻¹), its ferrous complex is not water-soluble and requires solvent extraction into immiscible solvents like isoamyl alcohol or n-hexyl alcohol, complicating the analytical procedure. For direct aqueous measurements without extraction steps, 1,10-phenanthroline provides the benchmark combination of high sensitivity and procedural simplicity, a key factor in procurement decisions for routine water analysis labs.

Evidence DimensionMolar Absorptivity (ε) of Fe(II) Complex
Target Compound Data11,100 L·mol⁻¹·cm⁻¹ (in water).
Comparator Or BaselineBathophenanthroline: 22,400 L·mol⁻¹·cm⁻¹ (requires solvent extraction).
Quantified DifferenceBathophenanthroline offers ~2x higher molar absorptivity but at the cost of requiring a more complex and time-consuming solvent extraction step.
ConditionsSpectrophotometric determination of Fe(II) at λmax (508 nm for phenanthroline, 533 nm for bathophenanthroline).

For high-throughput or field-based aqueous iron analysis, the hydrate's suitability for direct, extraction-free methods makes it a more process-efficient and cost-effective choice than more sensitive but less practical alternatives.

Standard Reagent for Aqueous Trace Iron Analysis

As the basis for the standard phenanthroline method, this compound is the correct choice for quantifying dissolved iron in natural, treated, and industrial waters. Its combination of high stability in its hydrate form, ease of preparation for aqueous reagents, and the formation of a stable, intensely colored complex with Fe(II) makes it ideal for routine spectrophotometric analysis in environmental and quality control laboratories.

Redox Indicator (Ferroin) Preparation for Titrimetry

The hydrate is the specified precursor for preparing Ferroin indicator solution (tris(1,10-phenanthroline)iron(II) sulfate). The well-defined redox potential of the Ferroin complex is essential for visual endpoint determination in various redox titrations. The hydrate's reliable stoichiometry and handling characteristics ensure the accurate preparation of this critical indicator.

Precursor in Hydrothermal/Solvothermal Synthesis of Coordination Polymers

In the synthesis of metal-organic complexes and coordination polymers, the hydrate form can be a strategic choice over the anhydrous material. The controlled release of water upon heating can directly participate in or mediate the crystallization process, influencing the final structure and properties of the material. This makes it a preferred precursor where water plays an active role in the reaction medium or as a ligand.

Physical Description

O-phenanthroline monohydrate appears as white crystalline powder or solid. Slight odor. (NTP, 1992)
White solid with a mild odor; [CAMEO] Off-white odorless crystals; [Alfa Aesar MSDS]

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

198.079312947 Da

Monoisotopic Mass

198.079312947 Da

Heavy Atom Count

15

Melting Point

212 to 219 °F (NTP, 1992)

UNII

KSX215X00E

GHS Hazard Statements

Aggregated GHS information provided by 105 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H400 (97.14%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (99.05%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Cholinesterase Inhibitors

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

5144-89-8

Wikipedia

O-phenanthroline monohydrate

Dates

Last modified: 08-15-2023

Evaluating the anticancer properties and real-time electrochemical extracellular bio-speciation of bis (1,10-phenanthroline) silver (I) acetate monohydrate in the presence of A549 lung cancer cells

Prabhakar Sidambaram, John Colleran
PMID: 33358431   DOI: 10.1016/j.bios.2020.112876

Abstract

According to the American Cancer Society report (2019-2021), the majority (63%) of stage III non-small cell lung cancer (NSCLC) patients are prescribed with chemo and/or radiation therapies, with 5-year relative survival rates of just 19%. Thus, directed drug development, toward personalised cancer treatment, is widely recognised as a necessary strategy in drug discovery research. However, broad generalisations on the modes of action of bioinorganic compounds are not conducive to tailored drug design, hence, fundamental mechanistic research is essential in realising personalised healthcare. In this work, anticancer properties of bis (1,10-phenanthroline) silver (I) acetate monohydrate (Ag-Phen), toward A549 lung cancer cells are presented. Biological assays were carried out to evaluate the effect of Ag-Phen on cell viability, reactive oxygen species generation and mitochondrial membrane potentials. In tandem with the biological assays, electrochemistry was employed to determine the real-time concentrations of intact Ag-Phen and dissociated Ag
in the extracellular medium using platinum microelectrodes, as a function of cellular exposure time. Observations from the assays conducted include, Ag-Phen induced cytotoxicity (IC
4.5 μM at 72 h) and 2-fold ROS generation, and a 50% decrease in mitochondrial membrane potentials with respect to equivalent concentrations of Ag
and 1,10-phenanthroline. Bio-speciation studies, conducted electrochemically at platinum microelectrodes, revealed almost 50% of the Ag-Phen had dissociated after 2 h. Significant reductions in concentrations of dissociated Ag
(from 67.7 μM to 6.7 μM), and the Ag-Phen complex (from 50.2 μM to 11.7 μM) between 4 and 24 h from the extracellular medium, indicate cellular uptake of both. This novel method facilitates the real-time identification and quantification of electroactive species, both the intact Ag-Phen and Ag
, in the presence of A549 cells.


New 2,9-disubstituted-1,10-phenanthroline derivatives with anticancer activity by selective targeting of telomeric G-quadruplex DNA

Anda-Mihaela Craciun, Alexandru Rotaru, Corneliu Cojocaru, Ionel I Mangalagiu, Ramona Danac
PMID: 33360205   DOI: 10.1016/j.saa.2020.119318

Abstract

Fifteen new 1,10-phenanthrolines disubstituted at positions 2 and 9 via amide bonds with different heterocycles have been designed and synthesized as G-quadruplex DNA stabilizers. Ten compounds were evaluated for the in vitro anticancer activity against 60 human tumor cell lines panel, four of them showing a very good inhibitory activity on several cell lines. To assess the ability of the most active compounds to interact with G-quadruplex DNA (G4-DNA), circular dichroism experiments were performed. The potency of the compounds to stabilize the G4-DNA has been shown from the thermal denaturation experiments. The mechanism of compounds binding to DNA and to G4-DNA was theoretically investigated by molecular docking studies. The experimental results demonstrated excellent capacity of the two compounds bearing two pyridin-3-yl residues (methylated and non-methylated) to act as selective G-quadruplex binders with promising anticancer activity.


Structural analysis of metal chelation of the metalloproteinase thermolysin by 1,10-phenanthroline

Ki Hyun Nam
PMID: 33310458   DOI: 10.1016/j.jinorgbio.2020.111319

Abstract

Metalloproteases and their inhibitors are important in numerous fundamental biochemical phenomena and medical applications. The heterocyclic organic compound, 1,10-phenanthroline, forms a complex with transition metal ions and is a Zn
-chelating metalloprotease inhibitor; however, the mechanism of 1,10-phenanthroline-based chelation inhibition has not been fully elucidated. This study aimed to understand the structural basis of zinc metalloproteinase inhibition by 1,10-phenanthroline. Herein, the crystal structure of thermolysin was determined in the absence and presence of 1,10-phenanthroline at 1.5 and 1.8 Å, respectively. In native thermolysin, Zn
at the active site is tetrahedrally coordinated by His142, His146, Glu166, and water molecule and contains three Ca
ions, which are involved in thermostability. In the crystal structure of 1,10-phenanthroline-treated thermolysin crystal, seven 1,10-phenanthroline molecules were observed on the surface of thermolysin. These molecules are stabilized by π- π stacking interactions with aromatic amino acids (Phe63, Tyr66, Tyr110, His216, and Try251) or between the 1,10-phenanthrolines. Moreover, interactions with Ser5 and Arg101 were also observed. In this structure, Zn
at the active site was completely chelated, but no large conformational changes were observed in Zn
coordination with amino acid residues. Ca
at the Ca3 site exposed to the solvent was chelated by 1,10-phenanthroline, resulting in a conformational change in the side chain of Asp56 and Gln61. Based on the surface structure, for 1,10-phenanthroline to chelate a metal, it is important that the metal is exposed on the protein surface and that there is no steric hindrance impairing 1,10-phenanthroline access by the amino acids around the metal.


Partial inclusion of bis(1,10-phenanthroline)silver(I) salicylate in β-cyclodextrin: Spectroscopic characterization, in vitro and in silico antimicrobial evaluation

Edwin BriÑez-Ortega, Vera L DE Almeida, Julio C D Lopes, Ana E Burgos
PMID: 33263656   DOI: 10.1590/0001-3765202020181323

Abstract

Silver complexes containing 1,10-phenanthroline as a coordinated ligand have been of great interest due to their antibacterial and antifungal pharmacological properties. In this paper, we describe the synthesis of a new partial inclusion complex of bis(1,10-phenanthroline)silver(I) salicylate in β-cyclodextrin (β-CD) which was synthesized with a good yield. The compounds were characterized by FTIR, 1H, 13C NMR including 1H-1H COSY, TGA/DSC, elemental analysis (CHN), and X-ray powder diffraction. The results suggest the presence of non-covalent interactions such as hydrogen bonds, van der Waals forces, and hydrophobic interactions in the formation of the partial inclusion compound between β-CD and bis(1,10-phenanthroline)silver(I) salicylate [Ag(phen)2]salH. Additionally, an in silico prediction of 1,10-phenanthroline biological activities was carried out and the acquired data suggests several potential targets associated with the antimicrobial activity of this compound and its silver complex. Most predicted targets are related to antimicrobial virulence and resistance that are a serious threat to global public health. The inclusion compound showed a higher inhibiting growth of Candida albicans than the free complex [Ag(phen)2]salH indicating that the formation of the inclusion complex with β-CD increases the bioavailability of the antimicrobial active species [Ag(phen)2]+ of the new silver(I) compound.


A Sensitive, Simple and Direct Determination of Pantoprazole Based on a "Turn off-on" Fluorescence Nanosensor by Using Terbium-1,10-phenanthroline-silver Nanoparticles

Masoomeh Shaghaghi, Samaneh Rashtbari, Asma Abdollahi, Gholamreza Dehghan, Abolghasem Jouyban
PMID: 33177314   DOI: 10.2116/analsci.20P142

Abstract

A new sensitive, simple, rapid, reliable and selective fluorometric method for the determination of pantoprazole (PAN) in human plasma and a pharmaceutical formulation has been developed. This technique is based on a quenching effect of silver nanoparticles (AgNPs) on the emission intensity of a fluorescent probe, terbium(III)-1,10-phenantroline (Tb(III)-phen) complex (due to a fluorescence resonance energy transfer (FRET) phenomenon between the Tb(III)-phen complex and AgNPs), and then restoring the fluorescence intensity of the Tb(III)-phen-AgNPs system upon the addition of PAN (turn off-on process). The effects of various factors on the proposed method including time, temperature, pH, order of the addition of various reagents and the concentration of AgNPs were investigated. Under the optimal conditions, a good linear relationship between the enhanced emission intensity of the Tb(III)-phen-AgNPs system and the PAN concentration was observed in the range of (10 - 1000) × 10
M. The limit of detection (LOD) and the limit of quantitation (LOQ) were 7.2 × 10
and 24.2 × 10
M, respectively. Also, the interferences of some common interfering species on the fluorescence intensity of the system were investigated. This simple and sensitive method was successfully applied for the determination of PAN in spiked human plasma samples and in its capsule formulation. The analytical recoveries were in the range of 88.54 - 101.33 and 90.07 - 98.85%, respectively.


Effects of Chemically-Modified Polypyridyl Ligands on the Structural and Redox Properties of Tricarbonylmanganese(I) Complexes

Takatoshi Kanno, Tsugiko Takase, Dai Oyama
PMID: 33327547   DOI: 10.3390/molecules25245921

Abstract

Carbonyl complexes with manganese(I) as the central metal are very attractive catalysts. The introduction of redox-active ligands, such as quinones and methyl viologen analogs into these catalysts, would be expected to lead to superior catalyst performances, since they can function as excellent electron carriers. In this study, we synthesized four tricarbonylmanganese(I) complexes containing typical bidentate polypyridyl ligands, including 1,10-phenanthroline (phen) and 2,2'-bipyridine (bpy) frameworks bound to redox-active
-quinone/catechol or methyl viologen-like units. The molecular structures of the resulting complexes were determined by X-ray crystallography to clarify their steric features. As expected from the infrared (IR) data, three CO ligands for each complex were coordinated in the
configuration around the central manganese(I) atom. Additionally, the structural parameters were found to differ significantly between the quinone/catechol units. Electrochemical analysis revealed some differences between them and their reference complexes, namely [MnBr(CO)
(phen)] and [MnBr(CO)
(bpy)]. Notably, interconversions induced by two-electron/two-proton transfers between the quinone and catechol units were observed in the phenanthroline-based complexes. This work indicated that the structural and redox properties in tricarbonylmanganese(I) complexes were significantly affected by chemically modified polypyridyl ligands. A better understanding of structures and redox behaviors of the present compounds would facilitate the design of new manganese complexes with enhanced properties.


Synthesis of Pt(II) complexes of the type [Pt(1,10-phenanthroline)(SArF

Geraldine Backman-Blanco, Hugo Valdés, María Teresa Ramírez-Apan, Patricia Cano-Sanchez, Simón Hernandez-Ortega, Adrian L Orjuela, Jorge Alí-Torres, Areli Flores-Gaspar, Reyna Reyes-Martínez, David Morales-Morales
PMID: 32801098   DOI: 10.1016/j.jinorgbio.2020.111206

Abstract

A series of Pt(II) complexes of the type [Pt(1,10-phenanthroline)(SArF
)
] (SArF
= SC
H
-3,4-F
(1); SC
F
-4-H (2); SC
F
(3)) were synthesized from [Pt(1,10-phenanthroline)(Cl)
] and [Pb(SArF
)
] via metathesis reactions. The complexes were fully characterized including the unambiguous determination of their molecular structures by single-crystal X-ray diffraction techniques, showing the metal centers to be into a slightly distorted square-planar environments. The in vitro cytotoxic activity of the complexes was evaluated on six cancerous cell lines, i.e: glial cells of nervous central system (U-251), prostate (PC-3), leukemia (K-562), colon (HCT-15), breast (MCF-7) and lung (SKLU-1); we also included a healthy cell line of COS-7 (African green monkey kidney) for comparative purposes. We found that complex 2 was selective for PC-3. In addition, the IC
values for the series of complexes were determined using the U-251, HCT-15 and SKLU-1 cancerous cell lines, as well as in the healthy cell line (COS-7), where complex 1 exhibited the best activity, with IC
values going from 4.56 to 4.78 μM. These studies where further complemented with DNA docking theoretical calculations and DNA affinity experiments.


A photoactivatable Ru (II) complex bearing 2,9-diphenyl-1,10-phenanthroline: A potent chemotherapeutic drug inducing apoptosis in triple negative human breast adenocarcinoma cells

Najwa Mansour, Kikki Bodman-Smith, Rony S Khnayzer, Costantine F Daher
PMID: 33197429   DOI: 10.1016/j.cbi.2020.109317

Abstract

The photoactivatable Ru (II) complex 1 [Ru(bipy)2(dpphen)]Cl2 (where bipy = 2,2'-bipyridine and dpphen = 2,9-diphenyl-1,10-phenanthroline) has been shown to possess promising anticancer activity against triple negative adenocarcinoma MDA-MB-231 cells. The present study aims to elucidate the plausible mechanism of action of the photoactivatable complex 1 against MDA-MB-231 cells. Upon photoactivation, complex 1 exhibited time-dependent cytotoxic activity with a phototoxicity index (P Index) of >100 after 72 h. A significant increase in cell rounding and detachment, loss of membrane integrity, ROS accumulation and DNA damage was observed. Flow cytometry and a fluorescent apoptosis/necrosis assay showed an induction of cell apoptosis. Western blot analysis revealed the induction of intrinsic and extrinsic pathways and inhibition of the MAPK and PI3K pathways. The photoproduct of complex 1 showed similar effects on key apoptotic protein expression confirming that it is behind the observed cell death. In conclusion, the present study revealed that complex 1 is a potent multi-mechanistic photoactivatable chemotherapeutic drug that may serve as a potential lead molecule for targeted cancer chemotherapy.


Recent Progress on Synthesis of

Tianbao Yang, Niu Tang, Qizhong Wan, Shuang-Feng Yin, Renhua Qiu
PMID: 33807680   DOI: 10.3390/molecules26051401

Abstract

,
'-chelate organoboron compounds have been successfully applied in bioimaging, organic light-emitting diodes (OLEDs), functional polymer, photocatalyst, electroluminescent (EL) devices, and other science and technology areas. However, the concise and efficient synthetic methods become more and more significant for material science, biomedical research, or other practical science. Here, we summarized the organoboron-
,
'-chelate derivatives and showed the different routes of their syntheses. Traditional methods to synthesize
,
'-chelate organoboron compounds were mainly using bidentate ligand containing nitrogen reacting with trivalent boron reagents. In this review, we described a series of bidentate ligands, such as bipyridine, 2-(pyridin-2-yl)-1
-indole, 2-(5-methyl-1
-pyrrol-2-yl)quinoline,
-(quinolin-8-yl)acetamide, 1,10-phenanthroline, and diketopyrrolopyrrole (DPP).


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